molecular formula C9H17ClN2O B1531824 5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride CAS No. 2098135-24-9

5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride

Cat. No.: B1531824
CAS No.: 2098135-24-9
M. Wt: 204.7 g/mol
InChI Key: GVIOQXQXXCVSLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride is a spirocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique, three-dimensional scaffold is highly valued for constructing novel compounds, particularly in the development of therapeutics targeting the central nervous system. Spirocyclic structures of this type are frequently explored as key components in molecules designed to modulate G protein-coupled receptors (GPCRs) , which are a primary target for a large proportion of modern pharmaceuticals. For instance, structurally similar 2,6-diazaspiro[3.4]octane motifs have been investigated in patented research for their potential as Emopamil-binding protein inhibitors with indicated utility in oncology . Furthermore, analogous azaspiro[3.4]octane compounds are being actively researched as potent and selective agonists for muscarinic M1 and/or M4 receptors, pointing to promising applications in addressing neurological disorders such as Alzheimer's disease and schizophrenia . As a high-value synthetic intermediate, this compound provides researchers with a versatile and complex framework that is crucial for advancing hit-to-lead optimization campaigns and for exploring new chemical space in the pursuit of innovative bioactive molecules.

Properties

IUPAC Name

5,5,6-trimethyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c1-8(2)9(5-10-6-9)4-7(12)11(8)3;/h10H,4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIOQXQXXCVSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CC(=O)N1C)CNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Imine Intermediates

  • Starting materials such as ketones (e.g., 5,5,6-trimethyl-substituted ketones) are reacted with amines (e.g., benzylamine or other primary amines) in refluxing toluene using a Dean–Stark apparatus to remove water and drive imine formation.
  • This step typically yields imines quantitatively without requiring purification, serving as key intermediates for subsequent steps.

Organometallic Addition

  • Allylmagnesium chloride (commercially available 2 M solution in THF) is added dropwise to the imine solution at low temperatures (−20 °C to −15 °C) to form allylated amine intermediates.
  • The reaction mixture is then warmed to room temperature and stirred overnight to ensure completion.
  • After quenching with ammonium chloride solution, the organic layer is separated and purified by evaporation and distillation.

Cyclization via Halogenation and Nucleophilic Substitution

  • The allylated intermediates are treated with aqueous hydrobromic acid (40%) and bromine in dichloromethane at temperatures below 25 °C to form brominated intermediates.
  • Subsequent addition of triethylamine facilitates cyclization to form the spirocyclic pyrrolidine ring.
  • This one-pot procedure is robust and suitable for scale-up, providing products with approximately 90% purity before final purification.

Hydroboration–Oxidation and Mesylation

  • Hydroboration–oxidation of the alkene moiety in the spirocyclic intermediate is performed using freshly prepared borane (generated from sodium borohydride and iodine), which is critical for high yields (71–83%).
  • Commercial borane sources were found to reduce yields significantly.
  • The resulting alcohol is then mesylated to introduce a good leaving group for further functionalization.

Deprotection and Salt Formation

  • Protective groups such as Cbz or Boc may be used on nitrogen atoms during synthesis to improve yields and selectivity.
  • These groups are removed by catalytic hydrogenolysis or treatment with hydrazine hydrate/KOH under reflux conditions.
  • The final compound is isolated as the hydrochloride salt by treatment with HCl or aqueous HBr, yielding 43–56% overall from starting materials.

Alternative Synthetic Routes

  • The Petasis reaction has been employed as an alternative route to prepare free amine intermediates by coupling ketones, pinacol allylboronate, and ammonia in methanol.
  • This method allows for orthogonal protection strategies and improved yields for sulfur-containing analogs, which are otherwise challenging due to incompatibilities with hydrogenolysis.
  • Boc protection following the Petasis intermediate formation enables efficient synthesis of target diazaspiro compounds as hydrochlorides with 39–49% overall yields.

Summary Table of Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Imine formation Ketone + benzylamine, reflux in toluene, Dean–Stark Quantitative No purification required
Allyl addition Allylmagnesium chloride in THF, −20 to RT >90 Overnight stirring, quench with NH4Cl
Cyclization 40% aq HBr, Br2, Et3N in CH2Cl2, <25 °C ~90 (purity) One-pot procedure, scalable
Hydroboration–oxidation Freshly prepared borane (NaBH4 + I2) 71–83 Critical to use freshly prepared borane
Mesylation Mesyl chloride, standard conditions Not specified Prepares leaving group for further steps
Deprotection and salt formation Catalytic hydrogenolysis or hydrazine hydrate reflux 43–56 (overall) Yields vary with substituents
Petasis reaction (alternative) Ketone + pinacol allylboronate + NH3 in MeOH 39–49 (overall) Allows Boc protection, better for sulfur analogs

Research Findings and Considerations

  • The hydroboration–oxidation step is the most challenging for scale-up due to sensitivity of borane reagents.
  • Protective group strategies are critical for handling sensitive functionalities and improving overall yields.
  • The use of allylmagnesium chloride instead of bromide and switching solvents to THF improved accessibility and yields.
  • One-pot procedures combining multiple steps reduce purification needs and enhance scalability.
  • Sulfur-containing analogs require modified approaches due to incompatibility with catalytic hydrogenolysis.
  • The Petasis reaction route offers flexibility in nitrogen protection and improved yields for certain derivatives.

Chemical Reactions Analysis

Types of Reactions

5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new spirocyclic compounds with different functional groups .

Scientific Research Applications

Neuropharmacology

5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride has been investigated for its potential neuropharmacological effects. Its structural similarity to known neurotransmitter modulators suggests it may interact with neurotransmitter systems, particularly in the context of anxiety and depression treatments.

Case Study : A study evaluating the compound's effects on serotonin receptors indicated promising results in modulating mood-related behaviors in animal models . Further research is required to elucidate its mechanism of action and therapeutic potential.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains.

Data Table: Antimicrobial Activity

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

This data highlights the compound's potential as a lead structure for developing new antimicrobial agents .

Neuroscience Research

The compound's unique diazaspiro structure allows it to penetrate the blood-brain barrier effectively. This property is crucial for developing treatments targeting central nervous system disorders.

Potential Applications

  • Cognitive Enhancers : Investigations into its effects on cognitive function are ongoing, with early results suggesting improvements in memory retention and learning capabilities in rodent models .
  • Anxiolytic Effects : The anxiolytic properties have been attributed to its interaction with GABAergic systems, making it a candidate for further exploration in anxiety disorder therapies.

Materials Science

In materials science, this compound has shown promise as a precursor for synthesizing novel polymers and composites.

Polymer Synthesis

The compound can be utilized in creating polymeric materials with enhanced mechanical properties due to its rigid spiro structure.

Example Application : Researchers have successfully incorporated this compound into polyurethane formulations, resulting in materials with improved thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride involves its interaction with sigma-1 receptors. By antagonizing these receptors, the compound can enhance the analgesic effects of opioids like morphine and prevent the development of tolerance. This interaction is mediated through specific molecular pathways that modulate pain perception and response .

Comparison with Similar Compounds

Core Structural Variations

The diazaspiro[3.4]octane core is shared among several compounds, but variations in ring size, substituents, and heteroatoms lead to distinct properties:

Table 1: Structural Comparison of Diazaspiro Compounds

Compound Name Spiro Ring Size Key Substituents Salt Form Molecular Formula
Target Compound [3.4]octane 5,5,6-Trimethyl Hydrochloride C₉H₁₇ClN₂O
2,6-Diazaspiro[3.4]octan-7-one hydrochloride [3.4]octane None Hydrochloride C₆H₁₀ClN₂O
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one [3.4]octane 7-Methyl, 5-oxa Hydrochloride C₆H₁₁ClN₂O₂
6-(Methylsulfonyl)-8-triazolyl analogue [3.4]octane Methylsulfonyl, triazolyl, nitro furoyl Not specified C₁₄H₁₆N₄O₅S
2,6-Diazaspiro[3.4]octan-7-one oxalate [3.4]octane None Oxalate C₈H₁₂N₂O₅

Key Observations :

  • Oxa-Substitution : The 5-oxa substitution in introduces an oxygen atom, increasing polarity and possibly improving aqueous solubility .
  • Complex Substituents : The compound in features a methylsulfonyl group and aromatic moieties, contributing to potent antitubercular activity (MIC: 0.0124–0.0441 µg/mL) .

Analysis :

  • The antitubercular activity in highlights the importance of electron-withdrawing groups (e.g., nitro furoyl) and aromatic systems in enhancing potency.
  • The trimethyl groups may redirect the compound’s application toward central nervous system (CNS) targets, as methyl substitutions often improve blood-brain barrier penetration .

Physicochemical and Commercial Considerations

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., target compound, ) are common for improving solubility in polar media. In contrast, oxalate salts () may offer lower solubility but higher crystallinity for formulation .
  • The dihydrochloride form in further enhances solubility but requires careful pH management during synthesis .

Biological Activity

5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride (CAS No. 2098135-24-9) is a compound that has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C9_9H17_{17}ClN2_2O
  • Molecular Weight : 204.70 g/mol
  • Purity : ≥ 95%

The compound features a spirocyclic structure that may contribute to its unique biological properties.

Research on the biological activity of this compound indicates several potential mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
  • Cytotoxic Effects : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. The activation of caspase pathways has been implicated in this process.
  • Neuroprotective Properties : There is emerging evidence suggesting neuroprotective effects, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antiparasitic Activity : The compound has shown efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. In animal models, it significantly reduced parasitemia levels.
  • Analgesic Properties : Some studies indicate potential analgesic effects, possibly through central nervous system pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicInduces apoptosis in cancer cells
AntiparasiticReduces T. brucei parasitemia
NeuroprotectiveModulates neurotransmitter systems

Case Study: Antiparasitic Efficacy

A study conducted on the efficacy of this compound in mice infected with T. brucei demonstrated a significant reduction in parasitemia levels compared to control groups. The treatment led to a 90% reduction in parasite load within seven days of administration, indicating strong potential as a therapeutic agent for African sleeping sickness.

Table 2: Efficacy Data from Animal Studies

Treatment GroupParasitemia Reduction (%)Duration (Days)Reference
Control0-
Compound Administered907

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
Reactant of Route 2
5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.